molecular formula C25H19ClN4OS B3399171 N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040633-21-3

N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3399171
CAS No.: 1040633-21-3
M. Wt: 459 g/mol
InChI Key: BMQXJGYFYQULLT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4OS/c1-16-9-10-21(20(26)13-16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)19-8-4-6-17-5-2-3-7-18(17)19/h2-14H,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQXJGYFYQULLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the pyrazolo and naphthalene moieties is significant, as these structures are often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, a study focusing on similar pyrazolo compounds demonstrated their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay indicated that these compounds exhibit stronger cytotoxicity than traditional chemotherapeutics like cisplatin, suggesting a promising avenue for further research into this compound's efficacy in cancer treatment .

Mechanism of Action:
The anticancer mechanisms identified include:

  • Induction of apoptosis through activation of caspases (caspase 3, 8, and 9).
  • Modulation of key proteins such as NF-κB and p53.
  • Promotion of autophagy via increased beclin-1 expression and mTOR inhibition .

Antifungal Activity

The compound's structural characteristics suggest potential antifungal properties. Similar compounds in the literature have shown effectiveness against various fungal strains. The presence of the chloro group and the sulfonyl moiety are often linked to enhanced antifungal activity, making this compound a candidate for further investigation in agricultural and pharmaceutical applications .

Summary of Biological Activity

Activity Effect Mechanism
Anticancer Cytotoxicity against breast cancer cellsApoptosis induction via caspases, NF-κB modulation
Antifungal Potential effectiveness against fungal strainsInteraction with fungal cell membranes and metabolic pathways

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-chloro-4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
  • Molecular Formula : C25H19ClN4OS
  • Molecular Weight : 459 g/mol
  • CAS No.: 1040633-21-3 .

Structural Features :

  • Core Framework: Pyrazolo[1,5-a]pyrazine, a fused bicyclic heterocycle known for pharmacological relevance.
  • Substituents :
    • A 2-chloro-4-methylphenyl group attached via an acetamide linkage.
    • A naphthalen-1-yl group at the pyrazolo[1,5-a]pyrazine C2 position.
    • A sulfanyl (-S-) bridge connecting the acetamide and pyrazine moieties .

Potential Applications: This compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its substituent combination. Below is a comparative analysis with structurally analogous derivatives:

Compound Name Key Structural Differences Biological Activity Unique Properties References
N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 2-ethylphenyl instead of 2-chloro-4-methylphenyl Anti-inflammatory, anticancer Enhanced lipophilicity due to ethyl group; reduced electrophilicity compared to chloro substituent
N-(3-chloro-4-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 3-chloro-4-methoxyphenyl group Antimicrobial, enzyme inhibition Methoxy group increases electron density, altering binding affinity; chloro at C3 may affect steric interactions
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Bromophenyl substituent Anticancer Bromine’s higher atomic radius and polarizability may enhance halogen bonding with targets
N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 5-chloro-2-methylphenyl and 4-ethylpyrazine groups Anticancer Ethyl group on pyrazine may increase steric hindrance; chloro position influences metabolic stability
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 4-chlorophenyl (pyrazine) and 4-methoxyphenyl (acetamide) Enzyme inhibition Methoxy’s electron-donating effect contrasts with chloro’s electron-withdrawing nature, modulating target interactions

Impact of Substituents on Properties

  • Steric Effects : Bulkier groups (e.g., naphthalene, ethyl) may limit access to hydrophobic binding pockets, affecting potency .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(2-ethylphenyl) Analog N-(4-bromophenyl) Analog
Molecular Weight 459 g/mol 445 g/mol 504 g/mol
logP (Predicted) ~3.8 ~4.2 ~4.5
Water Solubility Low (nanomolar range) Very low Low
Hydrogen Bond Acceptors 6 6 6

Key Observations :

  • Higher molecular weight in brominated analogs may reduce oral bioavailability.
  • Chloro and methyl groups in the target compound balance lipophilicity and solubility better than ethyl or methoxy substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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